4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide
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Overview
Description
4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide is an organic compound that features a benzamide core substituted with an isopropylsulfonyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide typically involves the following steps:
Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.
Sulfonylation: The nitrated benzamide is then subjected to sulfonylation using isopropylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the isopropylsulfonyl group at the para position relative to the amide group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-(isopropylsulfonyl)-N-(4-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique functional groups make it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-(methylsulfonyl)-N-(4-nitrophenyl)benzamide: Similar structure but with a methylsulfonyl group instead of an isopropylsulfonyl group.
4-(isopropylsulfonyl)-N-(4-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the isopropylsulfonyl and nitrophenyl groups allows for diverse chemical modifications and applications.
Properties
IUPAC Name |
N-(4-nitrophenyl)-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-11(2)24(22,23)15-9-3-12(4-10-15)16(19)17-13-5-7-14(8-6-13)18(20)21/h3-11H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQDEBRCNOJBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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